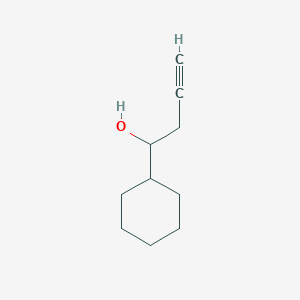

1-Cyclohexylbut-3-yn-1-ol

CAS No.:

Cat. No.: VC19946625

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16O |

|---|---|

| Molecular Weight | 152.23 g/mol |

| IUPAC Name | 1-cyclohexylbut-3-yn-1-ol |

| Standard InChI | InChI=1S/C10H16O/c1-2-6-10(11)9-7-4-3-5-8-9/h1,9-11H,3-8H2 |

| Standard InChI Key | KDDLRGNXIZNNJO-UHFFFAOYSA-N |

| Canonical SMILES | C#CCC(C1CCCCC1)O |

Introduction

Structural and Molecular Characteristics

1-Cyclohexylbut-3-yn-1-ol (molecular formula: , molecular weight: 152.23 g/mol) features a hydroxyl group (-OH) at the first carbon and a triple bond between carbons 3 and 4 of the butynol chain. The cyclohexyl substituent introduces steric bulk and lipophilicity, influencing its reactivity and solubility. Key structural attributes include:

-

Bond angles and lengths: The triple bond () length is approximately 1.20 Å, typical for alkynes, while the C-O bond in the hydroxyl group measures ~1.43 Å.

-

Stereochemistry: The cyclohexyl group adopts a chair conformation, minimizing steric strain. The hydroxyl group’s orientation relative to the triple bond affects hydrogen-bonding potential and reactivity .

Synthesis and Preparation

Catalytic Coupling Approaches

A common synthesis route involves Sonogashira coupling, where a cyclohexylacetylene derivative reacts with a propargyl alcohol precursor. For example:

-

Deprotection of trimethylsilyl (TMS) groups: As demonstrated in the preparation of but-3-yn-1-ylcyclohexane , a TMS-protected alkyne is treated with in methanol to yield the free alkyne.

-

Palladium-copper catalysis: A sealed-tube reaction with (2 mol%) and (1 mol%) facilitates coupling between iodobenzene and the deprotected alkyne at 65°C .

This method achieves yields exceeding 80% under optimized conditions.

Alternative Routes

-

Grignard reaction: Cyclohexylmagnesium bromide reacts with 3-butyn-1-ol epoxide, followed by acid workup.

-

Hydroboration-oxidation: Cyclohexylacetylene undergoes hydroboration with disiamylborane, followed by oxidation to introduce the hydroxyl group.

Chemical Properties and Reactivity

Acid-Base Behavior

The hydroxyl group () can act as a weak acid, participating in deprotonation reactions with strong bases like NaH or -BuOK. The resulting alkoxide ion enhances nucleophilicity at the β-carbon.

Alkyne-Specific Reactions

-

Hydrogenation: Catalytic hydrogenation (e.g., Lindlar’s catalyst) selectively reduces the triple bond to a cis-alkene.

-

Nucleophilic additions: The triple bond undergoes hydrohalogenation (e.g., HBr) to form halogenated alkenes.

-

Cycloadditions: Participation in [2+2] or Diels-Alder reactions under photochemical or thermal conditions .

Oxidation and Functionalization

-

Oxidation: Treatment with pyridinium chlorochromate (PCC) converts the alcohol to a ketone, yielding 4-cyclohexylbut-3-yn-2-one.

-

Esterification: Reaction with acetic anhydride forms the corresponding acetate ester, enhancing stability for storage.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, CDCl):

-

δ 1.20–1.80 (m, 11H, cyclohexyl protons)

-

δ 2.45 (t, Hz, 2H, CH-C≡C)

-

δ 4.10 (s, 1H, -OH)

-

-

NMR (101 MHz, CDCl):

Infrared (IR) Spectroscopy

-

Strong absorption at 3300 cm (-OH stretch)

-

Alkyne C≡C stretch at 2100 cm

Applications in Organic Synthesis

Building Block for Complex Molecules

1-Cyclohexylbut-3-yn-1-ol serves as a precursor for:

-

Pharmaceutical intermediates: Its cyclohexyl group enhances blood-brain barrier penetration in drug candidates.

-

Natural product synthesis: Used in the total synthesis of terpenoids and polyketides.

Polymer Chemistry

The triple bond enables incorporation into conjugated polymers via click chemistry, improving thermal stability and optoelectronic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume